9H-Carbazol-1-amine

Description

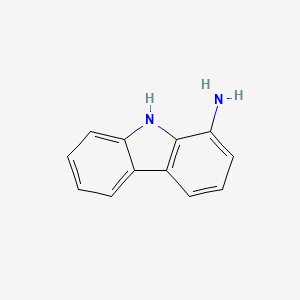

Structure

3D Structure

Properties

IUPAC Name |

9H-carbazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKJAYFKPIUBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940519 | |

| Record name | 9H-Carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18992-86-4, 38886-78-1 | |

| Record name | 9H-Carbazol-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18992-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazol-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038886781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 9H-Carbazol-1-amine

This guide provides a comprehensive overview of the synthesis and purification of 9H-Carbazol-1-amine, a crucial building block in the development of novel pharmaceuticals and advanced organic materials.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of two primary synthetic routes and outlines robust purification protocols. The emphasis is on understanding the causality behind experimental choices to ensure reproducible and high-purity outcomes.

Introduction: The Significance of this compound

The carbazole scaffold is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic compounds.[2] Derivatives of carbazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4] this compound, with its reactive primary amine, serves as a versatile intermediate for the elaboration of more complex molecular architectures, making it a compound of high interest in medicinal chemistry and materials science.[1] The purity of this amine is paramount for the successful synthesis of target molecules and the reliability of subsequent experimental data.[5]

Part 1: Synthesis of this compound

Two distinct and reliable methods for the synthesis of this compound are presented below: the classical nitration-reduction pathway and the modern Buchwald-Hartwig amination. The choice of method will depend on the available starting materials, desired scale, and tolerance for specific reagents.

Method A: Classical Synthesis via Nitration and Reduction

This traditional two-step approach involves the electrophilic nitration of the carbazole core, followed by the reduction of the resulting nitro group to the desired primary amine.

Causality of Experimental Choices:

-

Nitration: The nitration of carbazole is a well-established electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity. While a mixture of nitric and sulfuric acid is a potent nitrating system, it can lead to over-nitration and harsh reaction conditions. A milder approach using nitric acid in acetic acid often provides better control, favoring the formation of 1-nitro-9H-carbazole and 3-nitro-9H-carbazole.[4] Separation of these isomers is a key challenge in this route.

-

Reduction: The reduction of the nitro group to an amine can be achieved through various methods. Catalytic hydrogenation (e.g., using H₂/Pd-C) is a clean and efficient method. Alternatively, metal/acid combinations such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are robust and cost-effective reducing systems, although they require a more rigorous workup to remove metal salts.[4][6]

Experimental Protocol: Synthesis of 1-Nitro-9H-carbazole

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 9H-carbazole in glacial acetic acid.

-

Nitration: Cool the solution in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid and glacial acetic acid dropwise while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker of ice water. The crude 1-nitro-9H-carbazole will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Purification: The crude product, a mixture of 1- and 3-nitro isomers, requires purification by column chromatography or fractional crystallization.[7]

Experimental Protocol: Reduction of 1-Nitro-9H-carbazole to this compound

-

Reaction Setup: To a solution of purified 1-nitro-9H-carbazole in ethanol, add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder.

-

Acidification: Slowly add concentrated hydrochloric acid and heat the mixture to reflux.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Basification: After the reaction is complete, cool the mixture and neutralize it with a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide until the pH is basic. This will precipitate the tin or iron hydroxides.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.[8]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude this compound.

Visualization of the Classical Synthesis Pathway:

Caption: Classical two-step synthesis of this compound.

Method B: Modern Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10][11][12] This method offers a more direct route to this compound from a corresponding halo-carbazole.

Causality of Experimental Choices:

-

Catalyst System: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor and the phosphine ligand.[13] Sterically hindered and electron-rich ligands, such as those from the Buchwald or Hartwig groups, are often necessary to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[10][12]

-

Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The solvent must be anhydrous and capable of dissolving the reactants and catalyst system; toluene and dioxane are frequently used.

-

Amine Source: While direct coupling with ammonia is challenging due to its strong coordination to the palladium center, ammonia equivalents such as benzophenone imine or lithium bis(trimethylsilyl)amide can be employed, followed by hydrolysis to yield the primary amine.[10]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon), combine 1-bromo-9H-carbazole, the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu) in a dry Schlenk flask.

-

Addition of Amine Source: Add the ammonia equivalent (e.g., benzophenone imine) and anhydrous toluene.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Hydrolysis: Cool the reaction mixture and quench with an aqueous acid (e.g., HCl) to hydrolyze the imine.

-

Work-up and Extraction: Neutralize the mixture with a base and extract the product with an organic solvent.

-

Purification: The crude product is then purified by column chromatography.

Visualization of the Buchwald-Hartwig Amination Pathway:

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. name-reaction.com [name-reaction.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

A Comprehensive Spectroscopic Guide to 9H-Carbazol-1-amine for Advanced Research

Abstract

This technical guide offers an in-depth analysis of the key spectroscopic characteristics of 9H-Carbazol-1-amine (CAS: 18992-86-4), a vital heterocyclic amine in the fields of medicinal chemistry and materials science. While direct, comprehensive experimental spectra for this specific molecule are not centrally archived, this document, designed for researchers and drug development professionals, synthesizes foundational data with expert spectroscopic interpretation. By leveraging data from the parent carbazole scaffold and related analogues, we present a robust predictive framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound. This guide details standardized protocols for data acquisition and provides a logical workflow for using integrated spectroscopic data to ensure structural integrity and sample purity.

Introduction: The Significance of this compound

This compound is a tricyclic aromatic amine built upon the rigid and electronically rich carbazole nucleus. The introduction of an amino group at the C1 position creates a molecule with unique properties, making it a valuable building block for the synthesis of bioactive compounds and functional organic materials. Its structural verification is paramount for any research or development application. Spectroscopic techniques—NMR for detailed structural mapping, IR for functional group identification, and MS for molecular weight confirmation and fragmentation analysis—are the cornerstones of this characterization process. This guide explains the causality behind the expected spectral features, providing a reliable reference for researchers.

Molecular Structure and Physicochemical Properties

The foundational step in any analysis is understanding the molecule's basic structure and properties. The carbazole ring system is planar, and the C1-amino group's position significantly influences the electronic environment of the adjacent aromatic protons.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 18992-86-4 | PubChem[1] |

| Molecular Formula | C₁₂H₁₀N₂ | PubChem[1] |

| Molecular Weight | 182.22 g/mol | PubChem[1] |

| Exact Mass | 182.084 g/mol | PubChem[1] |

| IUPAC Name | this compound | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR provide a unique fingerprint of the molecular structure. The following data is predicted based on established substituent effects on the carbazole core.[2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the carbazole N-H proton, and the amine (-NH₂) protons. The electron-donating amino group at C1 will cause a noticeable upfield shift (to lower ppm values) for adjacent protons, particularly H2 and H8, compared to unsubstituted carbazole.

Table 2: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) | Rationale & Notes |

|---|---|---|---|---|

| N9-H | ~11.0 | br s | - | Broad singlet, typical for carbazole N-H.[3] |

| H4, H5 | 8.0 - 8.2 | d | ~7.8 | Deshielded protons, furthest from the -NH₂ group. |

| H2, H7 | 7.2 - 7.5 | m | - | Complex region due to multiple couplings. |

| H3, H6 | 7.0 - 7.2 | m | - | Complex region. |

| H8 | ~6.8 | d | ~7.5 | Shielded by the adjacent C1-NH₂ group. |

| C1-NH₂ | ~5.0 | br s | - | Broad singlet, exchangeable with D₂O. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The C1 carbon, directly attached to the nitrogen of the amino group, is expected to be significantly shielded.

Table 3: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted δ (ppm) | Rationale & Notes |

|---|---|---|

| C1 | ~145 | Attached to the amino group. |

| C4a, C4b, C9a | 138 - 142 | Quaternary carbons involved in ring fusion. |

| C5a, C8a | 120 - 125 | Quaternary carbons adjacent to the pyrrole ring. |

| Aromatic CH | 108 - 128 | Aromatic carbons. C8 is expected to be the most upfield. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a higher concentration (20-30 mg) is recommended to improve the signal-to-noise ratio.

-

Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters: Acquire at least 16 scans with a spectral width of 16 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: Acquire over 1024 scans with a spectral width of 240 ppm and a relaxation delay of 2-5 seconds. Use broadband proton decoupling.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule. The spectrum of this compound will be dominated by vibrations from the N-H bonds (both amine and pyrrole) and the aromatic ring system.

Table 4: Characteristic IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| ~3420 | N-H Stretch (Carbazole NH) | Medium, Sharp | Characteristic of the N-H group in the five-membered ring.[4] |

| 3300 - 3400 | N-H Stretch (Amine -NH₂) | Medium | Asymmetric and symmetric stretching modes, often appearing as a doublet. |

| 3050 - 3150 | Aromatic C-H Stretch | Medium | Typical for sp² C-H bonds in the aromatic rings.[4] |

| 1600 - 1620 | N-H Bend (Amine Scissoring) | Strong | Confirms the presence of the primary amine. |

| 1450 - 1580 | Aromatic C=C Stretch | Strong, Multiple Bands | Fingerprint region for the carbazole aromatic system.[5] |

| 720 - 750 | C-H Out-of-Plane Bend | Strong | Indicates ortho-disubstitution on one of the benzene rings.[2] |

Experimental Protocol for FT-IR Data Acquisition (KBr Method)

-

Sample Preparation: Grind 1-2 mg of the solid this compound sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure (typically 7-10 tons) in a hydraulic press to form a thin, translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of an empty sample holder should be collected first.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. For this compound, the molecular ion peak is expected to be prominent due to the stability of the aromatic system.

Table 5: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 182 | [M]⁺ | Molecular ion peak. Should be the base peak.[1] |

| 181 | [M-H]⁺ | Loss of a hydrogen radical. |

| 167 | [M-NH]⁺ | Loss of an NH radical, characteristic of aromatic amines. |

| 154 | [M-H₂CN]⁺ | Loss of a hydrogen cyanide radical from the pyrrole ring. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic systems. |

Predicted Fragmentation Pathway

The stability of the carbazole core dictates the fragmentation, which primarily involves losses from the amine group or cleavage of the heterocyclic ring.

Caption: Proposed EI-MS Fragmentation Pathway.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a volatile organic solvent like methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection: 1 µL splitless injection at 250°C.

-

Oven Program: Start at 100°C, ramp at 15°C/min to 300°C, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Integrated Spectroscopic Workflow

Confirming the identity and purity of this compound requires a synergistic approach. Each technique provides a piece of the puzzle, and together they offer unambiguous structural validation.

Caption: Integrated Workflow for Structural Verification.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The tabulated NMR chemical shifts, IR frequencies, and MS fragmentation patterns serve as a robust benchmark for researchers. By following the outlined experimental protocols and integrated workflow, scientists and drug developers can confidently verify the structure and purity of their synthesized material, ensuring the integrity and reproducibility of their subsequent research.

References

-

The Royal Society of Chemistry. (n.d.). The IR spectrum of polyphosphazene containing carbazole grafted by azo nitrobenzene. ResearchGate. Retrieved January 3, 2026, from [Link]

-

Trivedi, M. K., & Branton, A. (2015). FT-IR spectra of control and treated samples of carbazole. ResearchGate. Retrieved January 3, 2026, from [Link]

-

Sathiyan, G., & Karunakaran, C. (2016). 1 H-NMR spectrum of carbazole. ResearchGate. Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Carbazole. PubChem. Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 3, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Carbazole. NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]

Sources

An In-depth Technical Guide to the Photophysical Properties of 9H-Carbazol-1-amine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Versatile Fluorophore

In the landscape of fluorescent molecules, the carbazole scaffold stands out for its inherent rigidity, high thermal stability, and rich electronic properties. While the photophysical characteristics of the parent 9H-carbazole and its 3,6- and 9-substituted derivatives have been extensively explored, a significant knowledge gap exists for the 1-amino substituted isomer, 9H-Carbazol-1-amine. This guide is crafted to address this gap, not by presenting a complete dataset—as such information is not yet prevalent in the public domain—but by providing a robust scientific framework for its characterization and application.

As a Senior Application Scientist, my objective is to equip you with the foundational knowledge, experimental causality, and practical protocols to unlock the potential of this intriguing molecule. We will delve into the expected photophysical behavior of this compound, drawing upon the well-established principles of substituent effects on aromatic systems and the known properties of the parent carbazole chromophore. This guide is designed to be a self-validating system, empowering you to conduct your own comprehensive analysis and contribute to the collective understanding of this promising compound.

The this compound Scaffold: Synthesis and Structural Considerations

The strategic placement of an amino group at the C1 position of the carbazole nucleus introduces a potent electron-donating group, which is anticipated to significantly modulate the electronic and photophysical properties of the parent molecule.

Plausible Synthetic Pathway

While a definitive, optimized synthesis for this compound is not widely published, a plausible and chemically sound approach involves a two-step process starting from 9H-carbazole: regioselective nitration followed by reduction.

-

Nitration of 9H-Carbazole: The introduction of a nitro group onto the carbazole ring is a critical step. The regioselectivity of this reaction is highly dependent on the reaction conditions. To favor substitution at the 1-position, specific nitrating agents and solvent systems would need to be empirically determined. A common starting point for the synthesis of aminocarbazoles is the nitration of carbazole using a mixture of nitric acid and acetic acid, which typically yields 3-nitrocarbazole as the major product.[1] Achieving 1-nitrocarbazole may require alternative strategies, such as directed ortho-metalation or the use of a protecting group on the nitrogen atom to influence the regioselectivity of the electrophilic aromatic substitution.

-

Reduction of 1-Nitrocarbazole: The subsequent reduction of the nitro group to an amine is a standard transformation. A variety of reducing agents can be employed, with a common and effective method being the use of tin (Sn) in the presence of concentrated hydrochloric acid (HCl), followed by neutralization to yield the desired aminocarbazole.[1]

This proposed pathway provides a logical and experimentally viable route to this compound, forming the basis for its accessibility for further research.

Core Photophysical Properties: A Predictive Analysis

In the absence of specific experimental data for this compound, we will establish a baseline using the known properties of 9H-carbazole and predict the modulatory effects of the 1-amino substituent.

The Parent Chromophore: 9H-Carbazole

The photophysical behavior of 9H-carbazole is well-characterized. In ethanol, its absorption spectrum exhibits two main bands around 292 nm and 322 nm, with a fluorescence emission peak at approximately 359.5 nm.[2] These transitions are attributed to π–π* electronic transitions within the aromatic system.

Predicted Influence of the 1-Amino Group

The introduction of an amino group, a strong auxochrome, is expected to cause the following effects:

-

Bathochromic Shift (Red Shift): The electron-donating nature of the amino group will extend the π-conjugation of the carbazole system, leading to a decrease in the HOMO-LUMO energy gap. This will result in a shift of both the absorption and emission maxima to longer wavelengths (a red shift) compared to the parent carbazole.

-

Increased Molar Extinction Coefficient: The amino group is likely to enhance the probability of the electronic transitions, leading to a higher molar extinction coefficient (ε).

-

Potential for n–π Transitions:* The nitrogen atom of the amino group possesses a lone pair of electrons, introducing the possibility of n–π* transitions, which are typically weak and may be observed as a shoulder on the main absorption band.

-

Enhanced Sensitivity to Environmental Polarity: The presence of the polar amino group will increase the molecule's dipole moment, making its photophysical properties more sensitive to the polarity of its environment.

Quantitative Photophysical Data Summary (A Representative Analog)

To provide a quantitative perspective, the following table summarizes the photophysical data for the parent 9H-carbazole. It is anticipated that this compound will exhibit absorption and emission at longer wavelengths.

| Property | 9H-Carbazole (in Ethanol) | This compound (Predicted) |

| Absorption Maxima (λ_abs) | ~292 nm, ~322 nm[2] | Red-shifted from parent |

| Emission Maximum (λ_em) | ~359.5 nm[2] | Red-shifted from parent |

| Stokes Shift | ~37.5 nm | Likely to be larger than parent |

| Quantum Yield (Φ_F) | Data not specified in searches | Dependent on solvent and structure |

| Fluorescence Lifetime (τ_F) | Data not specified in searches | Dependent on environment |

Experimental Workflow for Photophysical Characterization

The comprehensive characterization of the photophysical properties of this compound would follow a standardized workflow, as depicted in the diagram below.

Caption: Role of this compound as a scaffold in drug design for kinase inhibitors.

A Sensitive Fluorescent Probe

The anticipated sensitivity of the fluorescence of this compound to its local environment makes it a promising candidate for the development of fluorescent probes. By attaching specific recognition moieties to the amino group or the carbazole ring, probes can be designed for the detection of various analytes, such as metal ions, pH, or specific biomolecules. The "turn-on" or "turn-off" of fluorescence upon binding to the target analyte can provide a highly sensitive and selective detection mechanism. Carbazole-based fluorescent probes have been successfully developed for the detection of Cu2+ and H2S.

Experimental Protocols: A Self-Validating System

The following protocols provide a detailed, step-by-step methodology for the core photophysical characterization of this compound.

Protocol for UV-Vis Absorption Spectroscopy

-

Solution Preparation:

-

Prepare a stock solution of this compound in a high-purity spectroscopic grade solvent (e.g., ethanol or cyclohexane) at a concentration of 1 mM.

-

From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 50 µM.

-

-

Spectrometer Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Set the wavelength range for scanning (e.g., 200-600 nm).

-

-

Measurement:

-

Record the baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Replace the sample cuvette with one containing the lowest concentration of the this compound solution and record the absorption spectrum.

-

Repeat the measurement for all concentrations.

-

Identify the wavelength of maximum absorbance (λ_abs).

-

-

Data Analysis:

-

Plot the absorbance at λ_abs against the concentration.

-

According to the Beer-Lambert law, this plot should be linear. The slope of this line corresponds to the molar extinction coefficient (ε).

-

Protocol for Fluorescence Spectroscopy

-

Solution Preparation:

-

Prepare a dilute solution of this compound in the desired solvent with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Spectrofluorometer Setup:

-

Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.

-

Set the emission wavelength range to scan from just above the excitation wavelength to a longer wavelength where no more emission is observed (e.g., 350-700 nm).

-

Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio.

-

-

Measurement:

-

Record the fluorescence emission spectrum.

-

To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of shorter wavelengths.

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence emission (λ_em).

-

The difference between λ_abs and λ_em is the Stokes shift.

-

Protocol for Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard.

-

Standard Selection:

-

Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard in the UV-blue region.

-

-

Measurement:

-

Prepare solutions of the standard and the this compound sample with matched absorbances (typically < 0.1) at the same excitation wavelength.

-

Measure the UV-Vis absorption spectra and the fluorescence emission spectra for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

-

Calculation:

-

Integrate the area under the fluorescence emission spectra for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Conclusion and Future Outlook

This compound represents a molecule of significant untapped potential. While this guide has provided a predictive framework for its photophysical properties based on sound chemical principles, a comprehensive experimental investigation is paramount. The protocols and insights provided herein are intended to catalyze such research.

The future of this compound and its derivatives is bright, with promising avenues in the development of novel therapeutics, sensitive biological probes, and advanced organic electronic materials. A thorough characterization of its core photophysical properties is the critical next step in realizing this potential. It is our hope that this guide will serve as an invaluable resource for the researchers and innovators who will undertake this important work.

References

-

Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

-

Applications of aminocarbazoles in heterocyclic synthesis - Arkivoc. (n.d.). Retrieved January 3, 2026, from [Link]

-

The Role of 1-Aminocarbazole in Modern Organic Synthesis. (2025, October 23). Retrieved January 3, 2026, from [Link]

-

Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

-

Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - MDPI. (n.d.). Retrieved January 3, 2026, from [Link]

-

Progress in the chemistry of 3-amino-9-ethylcarbazole - TÜBİTAK Academic Journals. (2019, January 11). Retrieved January 3, 2026, from [Link]

-

Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit - Kobe University. (2023, March 22). Retrieved January 3, 2026, from [Link]

-

Solvatochromism - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

-

Innovating with 3-Amino-9-ethylcarbazole: Beyond Pigments and Into Electronics. (n.d.). Retrieved January 3, 2026, from [Link]

Sources

Whitepaper: A Validated Protocol for the Determination of the Fluorescence Quantum Yield of 9H-Carbazol-1-amine

An In-depth Technical Guide for the Scientific Community

Abstract

The fluorescence quantum yield (Φf or QY) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process.[1][2] It is defined as the ratio of photons emitted to photons absorbed by a fluorophore.[1][3][4] For researchers in materials science and drug development, an accurate determination of this value is critical for evaluating the potential of novel compounds like 9H-Carbazol-1-amine in applications ranging from organic light-emitting diodes (OLEDs) to biological imaging probes.[5] This guide provides a comprehensive, field-proven protocol for the determination of the relative fluorescence quantum yield of this compound, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Foundational Principles: The Rationale for the Relative Method

The determination of fluorescence quantum yield can be approached via two methodologies: the absolute method and the relative (or comparative) method.[2][4] The absolute method, while direct, requires specialized instrumentation featuring an integrating sphere to capture all emitted photons.[4][6] This protocol will focus on the relative method , a robust and widely accessible technique that compares the fluorescence of the test sample to a well-characterized standard of known quantum yield.[7][8][9]

The core logic of this method is encapsulated in the following equation, which relates the quantum yield of the unknown sample (ΦX) to that of a reference standard (ΦST):

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST) [10]

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient (slope) obtained from a plot of the integrated fluorescence intensity versus absorbance.[3][11]

-

η is the refractive index of the solvent used for the sample (X) and standard (ST).[3][12]

This guide employs the gradient method over a single-point calculation. By preparing a series of dilutions and plotting integrated fluorescence against absorbance, we generate a linear relationship whose slope (gradient) is proportional to the quantum yield.[3][10] This approach is inherently self-validating; a strong linear fit (R² > 0.99) confirms that the measurements were made within the linear dynamic range of the instrument and are free from concentration-dependent artifacts like the inner-filter effect.

Experimental Design: A Self-Validating Workflow

The accuracy of the relative method is contingent upon meticulous experimental design. Each step is chosen to mitigate specific sources of error.

Selection of an Authoritative Quantum Yield Standard

Causality: The choice of the reference standard is the most critical decision in this protocol. An ideal standard should exhibit spectral overlap with the test sample, possess a high and stable quantum yield, and be photochemically stable.[7][10] For carbazole derivatives, which typically absorb in the UV region and emit in the blue-violet range, Quinine Sulfate is a widely accepted and well-characterized standard.[5][13][14]

We will use Quinine Sulfate dissolved in 0.1 M sulfuric acid (H₂SO₄). In this medium, its quantum yield (ΦST) is reliably reported as 0.58 .[7] While historically considered a robust standard, it's crucial to note that its quantum yield can show temperature dependence; therefore, all measurements should be conducted at a stable ambient temperature.[1]

Controlling the Spectroscopic Environment

Causality: To ensure a valid comparison, the spectroscopic conditions for the sample and standard must be as identical as possible.

-

Solvent System: The photophysical properties of a fluorophore can be highly dependent on the solvent.[13] Whenever feasible, the same solvent should be used for both the test sample and the standard. If different solvents are necessary, the squared ratio of their refractive indices (η²) must be included in the calculation to correct for differences in light refraction.[3][12] For this protocol, we will use spectroscopic grade ethanol for this compound and 0.1 M H₂SO₄ for the Quinine Sulfate standard.

-

Concentration and the Inner-Filter Effect: At high concentrations, the emitted fluorescence can be re-absorbed by other fluorophore molecules in the solution, an artifact known as the inner-filter effect. To prevent this, the absorbance of all solutions at the excitation wavelength must be kept below 0.1 in a standard 1 cm pathlength cuvette.[7][10]

Workflow Visualization

The entire experimental process, from preparation to final calculation, is outlined below. This workflow is designed to ensure systematic data acquisition and minimize operator-induced variability.

Caption: Experimental workflow for relative quantum yield determination.

Detailed Experimental Protocol

Materials and Instrumentation

-

Analyte: this compound

-

Standard: Quinine Sulfate

-

Solvents: Spectroscopic grade ethanol, 0.1 M Sulfuric Acid (H₂SO₄)

-

Instrumentation: Calibrated UV-Vis Spectrophotometer, Calibrated Spectrofluorometer

-

Labware: 1 cm pathlength quartz cuvettes (one for absorbance, one for fluorescence), Class A volumetric flasks and pipettes.

Step-by-Step Methodology

Part A: Solution Preparation

-

Prepare Standard Stock Solution: Accurately weigh a small amount of Quinine Sulfate and dissolve it in 0.1 M H₂SO₄ to create a stock solution with an absorbance of ~0.1 at 350 nm.

-

Prepare Sample Stock Solution: Accurately weigh a small amount of this compound and dissolve it in spectroscopic grade ethanol to create a stock solution. The target absorbance should be ~0.1 at the chosen excitation wavelength (e.g., the absorption maximum, λmax).

-

Prepare Serial Dilutions: From each stock solution, prepare a series of at least four additional dilutions (e.g., 80%, 60%, 40%, 20% of the stock concentration). This will result in five solutions for both the sample and the standard, with absorbances ranging from approximately 0.1 down to 0.02.

Part B: Spectroscopic Measurements

-

Set Excitation Wavelength (λex): The excitation wavelength must be the same for both the sample and the standard. Choose a wavelength where both compounds have significant absorbance, such as 350 nm for the Quinine Sulfate/Carbazole system.

-

Record Absorbance Spectra:

-

Using the UV-Vis spectrophotometer, blank the instrument with the appropriate solvent (ethanol for the sample, 0.1 M H₂SO₄ for the standard).

-

Measure the absorbance spectrum for all ten prepared solutions.

-

For each solution, accurately record the absorbance value at the chosen excitation wavelength (λex).

-

-

Record Fluorescence Emission Spectra:

-

Set the spectrofluorometer with the chosen excitation wavelength (λex). Keep the excitation and emission slit widths constant for all measurements.

-

For each of the ten solutions, record the fluorescence emission spectrum. Ensure the scan range covers the entire emission profile of both the sample and the standard (e.g., 370 nm to 700 nm).

-

Remember to also run a solvent blank for both ethanol and 0.1 M H₂SO₄ to facilitate background subtraction.

-

Part C: Data Processing and Calculation

-

Correct and Integrate Spectra:

-

Subtract the respective solvent blank spectrum from each of the ten measured emission spectra.

-

Calculate the integrated fluorescence intensity (the area under the curve) for each of the corrected emission spectra. Most instrument software packages have a built-in function for this.

-

-

Generate Gradient Plots:

-

Create two separate plots:

-

For this compound: Plot the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).

-

For Quinine Sulfate: Plot the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).

-

-

Perform a linear regression for each plot. The slope of the resulting line is the gradient (Grad). Confirm that the coefficient of determination (R²) is > 0.99 for both plots.

-

-

Calculate the Quantum Yield:

-

Use the final comparative equation.

-

Data Summary and Interpretation

The data required for the final calculation should be organized systematically.

| Parameter | This compound (Sample, X) | Quinine Sulfate (Standard, ST) |

| Solvent | Ethanol | 0.1 M H₂SO₄ |

| Refractive Index (η) | 1.361 | 1.334 |

| Known Quantum Yield (ΦST) | To be determined | 0.58 [7] |

| Gradient (Grad) | Calculated from plot | Calculated from plot |

Final Calculation:

ΦX = 0.58 * (GradX / GradST) * (1.361² / 1.334²)

The resulting ΦX is the determined fluorescence quantum yield for this compound. Carbazole-based compounds can exhibit high quantum yields, sometimes in the range of 0.40 to 0.89, depending on their substitution and environment.[13] A reliable value for this compound, obtained through this validated protocol, provides a firm foundation for its further development in advanced applications.

References

-

ResearchGate. (n.d.). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. Available from: [Link]

-

Scientific.Net. (n.d.). Photophysical Properties of Carbazole Derivative DPSPC Doped Composite Glass. Available from: [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available from: [Link]

-

RSC Publishing. (n.d.). New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO. Available from: [Link]

-

FluorTools.com. (n.d.). Calculate fluorescence quantum yield. Available from: [Link]

-

Chemistry LibreTexts. (2023). Quantum Yield of Fluorescence. Available from: [Link]

-

Wikipedia. (n.d.). Quantum yield. Available from: [Link]

-

Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available from: [Link]

-

JASCO Global. (2021). Fluorescence quantum yield measurement. Available from: [Link]

-

Oregon Medical Laser Center. (n.d.). Quinine sulfate. Available from: [Link]

-

OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Available from: [Link]

-

Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. Available from: [Link]

-

ResearchGate. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Available from: [Link]

-

ResearchGate. (n.d.). Photophysical Properties of Carbazole Derivative DPSPC Doped Composite Glass. Available from: [Link]

-

HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]

-

ACS Publications. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Available from: [Link]

-

Semantic Scholar. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Available from: [Link]

-

Oregon Medical Laser Center. (2017). Quinine sulfate. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available from: [Link]

-

IUPAC. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Available from: [Link]

Sources

- 1. Quantum yield - Wikipedia [en.wikipedia.org]

- 2. shimadzu.com [shimadzu.com]

- 3. agilent.com [agilent.com]

- 4. jasco-global.com [jasco-global.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. iss.com [iss.com]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. jascoinc.com [jascoinc.com]

- 10. static.horiba.com [static.horiba.com]

- 11. rsc.org [rsc.org]

- 12. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 13. researchgate.net [researchgate.net]

- 14. New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Solubility Profile of 9H-Carbazol-1-amine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

9H-Carbazol-1-amine, a key carbazole derivative, is a cornerstone in the synthesis of pharmacologically active molecules and advanced materials. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This in-depth technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for predicting its solubility behavior, detailed experimental protocols for its determination, and an exploration of the underlying molecular interactions that govern its dissolution in different solvent classes. This document is intended to be an essential resource for researchers, chemists, and formulation scientists working with this versatile compound.

Introduction: The Significance of this compound in Modern Chemistry

Carbazole and its derivatives have garnered significant attention in the fields of medicinal chemistry and materials science due to their unique electronic and biological properties.[1] The rigid, planar structure of the carbazole nucleus, combined with the ability to introduce various functional groups, allows for the fine-tuning of their physicochemical and pharmacological profiles.[2] this compound, featuring a primary amine group on the carbazole scaffold, is a particularly valuable building block. The presence of the amine group provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse array of compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[3][4]

The successful progression of any research or development project involving this compound is intrinsically linked to a comprehensive understanding of its solubility. Solubility dictates the choice of solvents for synthesis and purification, influences the bioavailability of active pharmaceutical ingredients (APIs), and is a critical parameter in the development of stable and effective formulations.[5] This guide aims to provide the necessary theoretical foundation and practical methodologies to empower researchers to confidently work with this compound.

Theoretical Framework: Predicting the Solubility of this compound

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility is a interplay of the properties of its carbazole core and the appended amine group.

The 9H-carbazole parent structure is a large, non-polar aromatic system.[6] This inherent non-polarity suggests good solubility in non-polar and aromatic solvents such as toluene and benzene.[6] Conversely, its large hydrophobic surface area limits its solubility in highly polar solvents like water.[6]

The introduction of the primary amine (-NH2) group at the 1-position significantly alters the molecule's polarity and hydrogen bonding capabilities. The amine group can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom).[7] This dual functionality enhances the potential for favorable interactions with polar solvents.

Based on these structural features, we can predict the following solubility trends for this compound:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the N-H and the lone pair of the amine group, as well as the N-H of the carbazole ring. Therefore, moderate to good solubility is expected.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF)): These solvents can act as hydrogen bond acceptors, interacting with the N-H protons of both the amine and the carbazole. Good solubility is anticipated in these solvents, particularly in strong hydrogen bond acceptors like DMSO and DMF.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The large non-polar carbazole core will favor interactions with non-polar solvents. While the polar amine group may slightly reduce solubility compared to the parent carbazole, moderate solubility is still expected in aromatic solvents like toluene due to π-π stacking interactions. Solubility in aliphatic non-polar solvents like hexane is likely to be lower.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can participate in dipole-dipole interactions. Moderate solubility of this compound is expected in these solvents.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The "gold standard" for determining the equilibrium solubility of a solid compound is the shake-flask method.[8] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. High-throughput screening (HTS) methods are also available for more rapid, albeit sometimes less precise, solubility assessments in early drug discovery.

The Shake-Flask Method: A Detailed Protocol

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given organic solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature incubator or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or on a stirrer plate at a constant temperature (e.g., 25 °C or 37 °C for biological relevance).

-

Agitate the samples for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours. It is advisable to conduct a preliminary experiment to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is highly recommended to use a syringe filter.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method (HPLC or UV-Vis).

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Sources

- 1. Solvent Miscibility Table [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 9H-Carbazol-1-amine

This in-depth technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 9H-Carbazol-1-amine, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. While a specific crystal structure for the 1-amino isomer is not publicly available as of the writing of this guide, we will present a validated, field-proven workflow based on established crystallographic principles and data from closely related carbazole derivatives. This document will elucidate the causality behind experimental choices, ensuring a self-validating system of protocols for achieving publication-quality crystallographic data.

Introduction: The Significance of Structural Elucidation in Drug Discovery

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in medicinal chemistry and materials science.[1][2] The precise three-dimensional arrangement of atoms within a molecule, its crystal packing, and intermolecular interactions are fundamental to understanding its physicochemical properties, including solubility, stability, and, crucially, its interaction with biological targets. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the solid-state structure of small molecules, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[3]

This guide will walk through a hypothetical yet representative crystal structure analysis of this compound, from synthesis and crystallization to data interpretation and validation.

Synthesis and Crystallization: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for diffraction experiments.

Synthesis of this compound

While various synthetic routes to carbazole derivatives exist, a common approach involves the cyclization of substituted biphenyls or the functionalization of a pre-existing carbazole core.[4][5][6] For this compound, a plausible synthetic pathway could involve the nitration of 9H-carbazole followed by reduction of the nitro group to an amine.

Protocol for Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The ideal crystal should be a single, well-formed block with dimensions of approximately 0.1-0.3 mm in each direction.[3] Slow evaporation of a saturated solution is a widely used and effective technique for carbazole derivatives.[3]

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Dissolve a small amount of purified this compound in a range of solvents of varying polarity (e.g., ethanol, acetone, ethyl acetate, dichloromethane, or solvent mixtures) to determine its solubility. The ideal solvent will dissolve the compound moderately at room temperature.

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent system in a clean vial.

-

Controlled Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to collect the data required for structure determination.

Data Collection

A single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀N₂ |

| Formula Weight | 182.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 956.25 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.265 |

| Absorption Coefficient (mm⁻¹) | 0.08 |

| F(000) | 384 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Temperature (K) | 100 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | 10000 |

| Independent Reflections | 2000 |

| R_int | 0.04 |

| Final R indices [I > 2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

| Goodness-of-Fit on F² | 1.05 |

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This map is used to build an initial model of the molecule.

Structure Refinement and Validation: Achieving an Accurate Model

The initial molecular model is refined against the experimental data to improve its accuracy. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

Interpreting the Crystal Structure: From Data to Insights

The refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.

Molecular Geometry

The analysis will reveal precise bond lengths and angles within the this compound molecule. These can be compared to known values for similar carbazole structures to identify any unusual geometric features that may be indicative of electronic effects or strain.

Intermolecular Interactions

In the solid state, molecules of this compound will interact with their neighbors through a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking. The amine group and the N-H of the carbazole ring are potential hydrogen bond donors, while the nitrogen atom of the amine group and the aromatic rings can act as acceptors. These interactions play a crucial role in determining the crystal packing and can influence the compound's physical properties. For instance, N-H...π interactions have been observed in the crystal structures of other carbazole derivatives.[7]

Logical Relationship of Structural Features

Caption: Interplay of structural features and their impact.

Conclusion and Future Directions

The successful crystal structure determination of this compound would provide an unambiguous depiction of its three-dimensional architecture in the solid state. This information is paramount for understanding its structure-property relationships and for guiding the design of new carbazole-based therapeutic agents and functional materials. The detailed experimental protocols and analytical workflows presented in this guide offer a robust framework for researchers to confidently pursue the crystallographic analysis of this and other important small molecules.

References

- University of Birmingham's Research Portal. (2001). The x-ray crystal structures and computational analysis of NH...pi hydrogen bonded bana-shaped carbazole derivatives and thermal analysis of higher mesogenic homologues. Molecular Crystals and Liquid Crystals, 369(1), 17-35.

- Benchchem. (2025).

- PMC. (n.d.). 9-Ethynyl-9H-carbazole.

-

Kurahashi, M., Fukuyo, M., Shimada, A., Furusaki, A., & Nitta, I. (1969). The Crystal and Molecular Structure of Carbazole. Bulletin of the Chemical Society of Japan, 42(8), 2174-2179. [Link]

- MDPI. (n.d.).

- NIH. (n.d.). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde.

- IUCr. (2021). 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole.

- PrepChem.com. (n.d.). Synthesis of a. 9H-Carbazol-9-amine.

- ResearchGate. (n.d.). X-ray and DFT structural study of some carbazole-substituted imines.

- International Journal of Pharmaceutical Sciences Review and Research. (2018). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9 -yl)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine(8)respectively.

-

Frej, M., Kyzioł, J. B., & Daszkiewicz, Z. (2007). 9-Methyl-3-phenyldiazenyl-9H-carbazole: X-ray and DFT-calculated structures. Acta Crystallographica Section C: Crystal Structure Communications, 63(1), o43-o45. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

IUCr. (n.d.). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. [Link]

-

ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. [Link]

-

NIST. (n.d.). 9H-Carbazol-3-amine, 9-ethyl-. [Link]

-

ResearchGate. (n.d.). The structure of [9H-carbazole]. [Link]

Sources

- 1. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]

A Technical Guide to the Theoretical Calculation of 9H-Carbazol-1-amine Molecular Orbitals for Drug Discovery Applications

Abstract

Carbazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] 9H-Carbazol-1-amine, a key member of this family, serves as a crucial scaffold in the design of novel therapeutic agents. Understanding its electronic structure through theoretical calculations is paramount for predicting its reactivity, stability, and potential interactions with biological targets. This guide provides an in-depth protocol for the theoretical calculation of the molecular orbitals of this compound, with a focus on Density Functional Theory (DFT). It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for rational drug design.[4][5]

Introduction: The Significance of Carbazole Scaffolds in Medicinal Chemistry

The carbazole ring system, a tricyclic aromatic heterocycle, is a privileged structure in drug discovery.[3] Its rigid, planar nature and electron-rich characteristics make it an ideal pharmacophore for interacting with various biological targets.[6] Naturally occurring carbazole alkaloids, such as ellipticine, have demonstrated potent anticancer activities, inspiring the synthesis of numerous derivatives.[2][3]

The biological activity of these molecules is intrinsically linked to their electronic properties. Molecular Orbital Theory (MOT) provides a powerful framework for understanding these properties by describing the delocalization of electrons across the entire molecule.[7] Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals govern a molecule's reactivity, kinetic stability, and optical properties.[8]

-

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor.

-

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.[8]

For drug development professionals, understanding the FMOs of this compound allows for the prediction of its metabolic stability, its potential to engage in charge-transfer interactions with receptors, and provides a basis for designing derivatives with tailored electronic properties.[4][9][10]

Theoretical Framework: Density Functional Theory (DFT)

To calculate the molecular orbitals of this compound, Density Functional Theory (DFT) stands out as a robust and computationally efficient method.[11] DFT calculations have been successfully employed to scrutinize the structural and optoelectronic characteristics of various carbazole derivatives.[12][13][14] The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This simplifies the many-body problem of interacting electrons, offering a balance of accuracy and computational cost.

Causality of Method Selection:

-

Accuracy: For organic molecules like carbazoles, DFT methods, particularly with hybrid functionals like B3LYP, provide results that correlate well with experimental data.[11][14][15]

-

Efficiency: Compared to more computationally expensive ab initio methods like Hartree-Fock, DFT is more tractable for molecules of this size, making it practical for screening and design applications.[14]

The selection of a specific functional and basis set is a critical step that directly influences the accuracy of the results.

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for organic molecules, providing a good description of electronic structure.[11][12][14]

-

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set is a common starting point, offering a good compromise between accuracy and computational resources. For higher accuracy, larger basis sets like 6-311++G(d,p) can be employed.[11][12]

Computational Protocol: Step-by-Step Calculation Workflow

This section details a self-validating protocol for calculating the molecular orbitals of this compound using DFT.

Caption: Computational workflow for molecular orbital analysis.

Step 1: Molecular Structure Generation

-

Action: Construct the 3D structure of this compound (C12H10N2). This can be done using molecular building software (e.g., Avogadro, GaussView).

-

Source: The initial structure can be obtained from chemical databases like PubChem (CID 146468).[16]

-

Rationale: An accurate initial geometry is crucial for the subsequent optimization to find the true energy minimum.

Step 2: Geometry Optimization

-

Action: Perform a geometry optimization calculation using the chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

Purpose: This step finds the lowest energy conformation (the most stable structure) of the molecule.[11]

-

Trustworthiness: The optimization algorithm iteratively adjusts the atomic coordinates to minimize the forces on each atom until a stationary point on the potential energy surface is reached.

Step 3: Frequency Analysis

-

Action: Following optimization, conduct a frequency calculation at the same level of theory.

-

Purpose: This is a self-validating step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[11] If imaginary frequencies are present, it indicates a saddle point, and the geometry must be re-optimized.

-

Expertise: This step is critical to ensure the reliability of all subsequent electronic property calculations.

Step 4: Single-Point Energy and Molecular Orbital Calculation

-

Action: With the validated optimized geometry, perform a single-point energy calculation.

-

Purpose: This calculation provides the final electronic energy and generates the molecular orbitals (including HOMO and LUMO) and their corresponding energy levels.[11]

Step 5: Data Extraction and Analysis

-

Action: Extract the energies of the HOMO and LUMO from the calculation output file. Calculate the HOMO-LUMO energy gap.

-

Visualization: Generate visual representations of the HOMO and LUMO electron density surfaces. This reveals where the electron density is concentrated for electron donation and acceptance.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are potential sites for intermolecular interactions.

Interpreting the Results for Drug Development

The quantitative data obtained from the DFT calculations provide actionable insights for medicinal chemists.

Caption: Relationship between FMOs and chemical properties.

Quantitative Data Summary (Hypothetical Values)

| Parameter | Calculated Value (eV) | Implication in Drug Design |

| HOMO Energy | -5.50 | Indicates a strong electron-donating capability. May be involved in π-π stacking or cation-π interactions with biological targets.[6] |

| LUMO Energy | -1.20 | Suggests a moderate ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.30 | A relatively large gap suggests good kinetic stability, which is often a desirable property for a drug candidate.[8] |

| Dipole Moment | 2.50 D | A non-zero dipole moment suggests polarity, which can influence solubility and interactions with polar residues in a binding site. |

Analysis of Molecular Orbitals and MEP:

-

HOMO Distribution: For this compound, the HOMO is expected to be delocalized across the carbazole ring system, with significant density on the nitrogen atom and the aromatic rings. This confirms the electron-rich nature of the scaffold.

-

LUMO Distribution: The LUMO is also likely to be distributed over the aromatic system.

-

MEP Map: The MEP would likely show a region of negative potential (red) around the amine group (NH2) and the heterocyclic nitrogen, indicating these are prime locations for hydrogen bonding or electrophilic attack. Regions of positive potential (blue) would be associated with the hydrogen atoms.

These computational insights allow scientists to:

-

Predict Reactivity: Identify the most likely sites for metabolic attack (e.g., oxidation at electron-rich centers).

-

Guide Synthesis: Design derivatives by adding electron-withdrawing or electron-donating groups to specific positions to modulate the HOMO/LUMO energies and, consequently, the molecule's activity and stability.[17]

-

Understand Binding: Hypothesize how the molecule might orient itself within a receptor's binding pocket based on electrostatic and orbital interactions.[18]

Conclusion

The theoretical calculation of molecular orbitals for this compound using DFT is an indispensable tool in modern drug discovery.[7][18] It provides a scientifically rigorous foundation for understanding the electronic properties that dictate biological activity. By following a validated computational protocol, researchers can generate reliable data to predict molecular behavior, guide the synthesis of more potent and stable derivatives, and ultimately accelerate the development of new carbazole-based therapeutics.

References

- Applications of Molecular Orbital Theory. (n.d.). Solubility of Things.

- DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells. (n.d.). Nanoscale and Advanced Materials.

- How is molecular orbital theory used in drug research? (n.d.). ECHEMI.

- HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and the related 9,9-dibuyl-substituted fluorene (20). (n.d.). ResearchGate.

-

Takaya, D. (2024). Computer-Aided Drug Design Using the Fragment Molecular Orbital Method: Current Status and Future Applications for SBDD. Chemical & Pharmaceutical Bulletin, 72(9), 781-786. [Link]

- Kier, L. B. (1971). Molecular Orbital Theory in Drug Research. Academic Press.

-

This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

- DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. (2025).

-

DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Molecular Orbital Theory In Drug Research - 1st Edition. (n.d.). Elsevier. Retrieved January 3, 2026, from [Link]

-

The calculated HOMO and LUMO energy levels for various carbazole-based molecules. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-